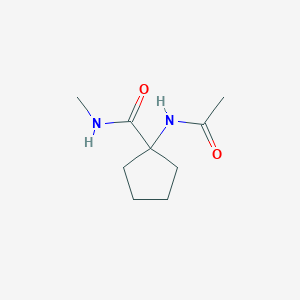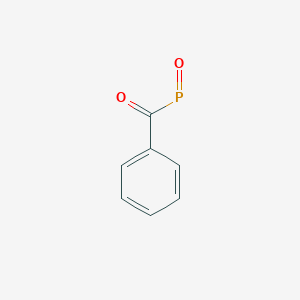
Benzoylphosphanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoylphosphanone is an organophosphorus compound with the chemical formula C7H5O2PThis compound features a benzoyl group attached to a phosphine oxide moiety, making it a unique molecule with interesting chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Benzoylphosphanone can be synthesized through various methods. One common approach involves the reaction of benzoyl chloride with a phosphine reagent under controlled conditions. Another method includes the oxidation of benzoylphosphine using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: Benzoylphosphanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted benzoyl derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoylphosphanone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a reagent in various organic transformations.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties
Wirkmechanismus
The mechanism of action of benzoylphosphanone involves its interaction with molecular targets through its phosphine oxide and benzoyl functional groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Benzoylphosphine: Similar in structure but lacks the oxide group.
Phosphine oxide derivatives: Compounds like diphenylphosphine oxide share the phosphine oxide moiety but have different substituents.
Uniqueness: Its ability to undergo a variety of chemical reactions and its utility in diverse fields make it a valuable compound in both research and industry .
Eigenschaften
CAS-Nummer |
115739-96-3 |
|---|---|
Molekularformel |
C7H5O2P |
Molekulargewicht |
152.09 g/mol |
IUPAC-Name |
phenyl(phosphoroso)methanone |
InChI |
InChI=1S/C7H5O2P/c8-7(10-9)6-4-2-1-3-5-6/h1-5H |
InChI-Schlüssel |
MXMXVHAQJOTPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)P=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Ethylsulfanyl)-2-(furan-2-yl)-6-methylpyrimidin-5-yl]ethan-1-one](/img/structure/B14293665.png)

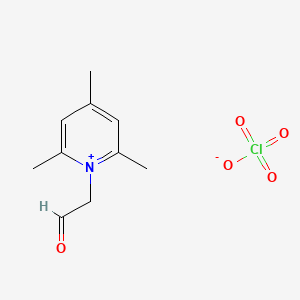
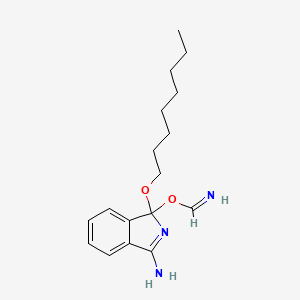
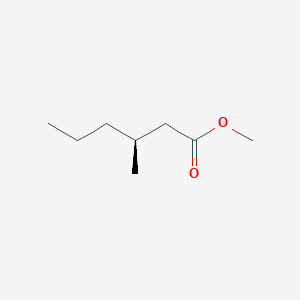
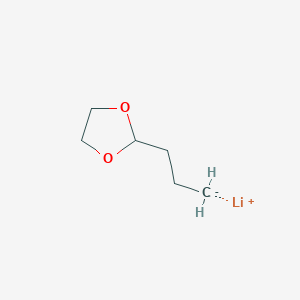

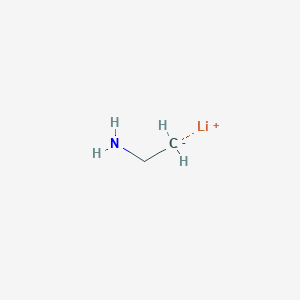
![2,2',2''-[(3-{(E)-[(Pyridin-3-yl)methylidene]amino}propyl)silanetriyl]tri(ethan-1-ol)](/img/structure/B14293711.png)
![3-[(6-Methyl-2-oxo-1,2-dihydroquinolin-4-yl)methyl]pentane-2,4-dione](/img/structure/B14293730.png)
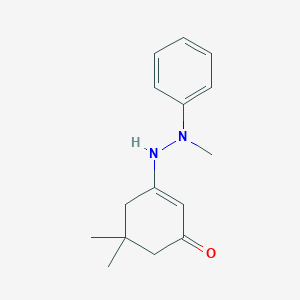
![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)

